molecular formula C11H9N5 B017677 6-Anilinopurine CAS No. 1210-66-8

6-Anilinopurine

Cat. No. B017677
CAS RN: 1210-66-8
M. Wt: 211.22 g/mol
InChI Key: WCZNSRQVTJYMRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Anilinopurine and related compounds often involves palladium-catalyzed ortho-acylation through C(sp2)–H bond activation, utilizing aldehydes or α-oxocarboxylic acids as the acylating source. This method has been successfully applied to synthesize a wide variety of purine-appended 2′-aminoacetophenones/benzophenones with good to excellent yields (Allu & Swamy, 2015). Additionally, novel 6-enaminopurines have been synthesized from 5-amino-4-cyanoformimidoyl imidazoles using various approaches, including reactions with ethoxymethylenemalononitrile or ethoxymethylenecyanoacetate (Carvalho et al., 2004).

Molecular Structure Analysis

Structural analyses and modifications, such as those achieved through Vilsmeier reaction on 6-methylpurine, lead to various derivatives showcasing the versatility of this compound's core structure. These derivatives include purine-6-malonaldehyde, purine-6-carboxylic acid, and others, demonstrating the compound's ability to undergo significant structural changes (Brown & Giner-Sorolla, 1971).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Cu-catalyzed direct C(sp2)-H activation/intramolecular amination, forming multiheterocyclic compounds via intramolecular N-H bond tautomerism. This process demonstrates the compound's reactivity and potential for creating complex molecular architectures with fluorescence properties (Qu et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as those synthesized through various reactions, are crucial for understanding their potential applications. These properties are influenced by the molecular structure and substitutions made on the purine ring. While specific physical property analyses of this compound were not detailed in the provided literature, the methodologies and reactions mentioned offer insight into how these properties might be tailored or affected by chemical modifications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in S(N)Ar displacements and its role as a precursor in the synthesis of various purine derivatives, highlight its versatility. Its ability to undergo transformations under different conditions, forming a range of products with potential biological activities, underscores the importance of understanding its chemical behavior (Liu & Robins, 2007).

Scientific Research Applications

  • Palladium-Catalysed Ortho-Acylation : 6-Anilinopurine is used in scientific research for purine-appended 2′-aminoacetophenones/benzophenones isolation and catalytic transformations. This was explored in the study "Palladium-catalysed ortho-acylation of 6-anilinopurines/purine nucleosides via C–H activation" by Allu and Swamy (2015) (Allu & Swamy, 2015).

  • Potential Drug Target for Alzheimer's Disease : Another application is its potential as a drug target for Alzheimer's disease, as outlined in "PRODUCTS OF THE REACTION OF 2-CHLORO-6-THIO-7-METHYLPURINE WITH AMINES" by Кочергин et al. (2012) (Кочергин et al., 2012).

  • Carbenoid Coupling Reaction : It is also used in the carbenoid coupling reaction to form oxindole derivatives and ortho-alkylated 6-anilinopurines, as discussed in "Rhodium(III)‐Catalysed Carbenoid C(sp2)–H Functionalisation of Aniline Substrates with α‐Diazo Esters: Formation of Oxindoles and Characterisation/Utility of an Intermediate‐Like Rhodacycle" by Allu, Ravi, and Swamy (2016) (Allu, Ravi, & Swamy, 2016).

  • Inhibition of Virus-Specific DNA Synthesis : Additionally, this compound inhibits virus-specific DNA synthesis by human cytomegalovirus-infected human embryonic lung cells in culture, as shown in "Haloanilino derivatives of pyrimidines, purines, and purine nucleoside analogs: synthesis and activity against human cytomegalovirus" by Medveczky et al. (1995) (Medveczky et al., 1995).

  • Cytokinin-Like Activities : this compound compounds have potential cytokinin-like activities and can be used as potent inhibitors of Arabidopsis cytokinin oxidase/dehydrogenase AtCKX2, as discussed in "Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase" by Zatloukal et al. (2008) (Zatloukal et al., 2008).

Mechanism of Action

Target of Action

6-Anilinopurine, also known as Anisiflupurin, is a synthetic cytokinin plant growth regulator . It primarily targets the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) . This enzyme plays a crucial role in the irreversible inactivation of cytokinins, a class of plant hormones, through the removal of the N6-isoprene side chain from the cytokinin molecules .

Mode of Action

This compound acts as an inhibitor of the CKO/CKX enzyme . By inhibiting this enzyme, it prevents the inactivation of cytokinins, thereby maintaining their active state . This results in an increase in the levels of active cytokinins in the plant, which can stimulate cell division and growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cytokinin metabolic pathway . By inhibiting the CKO/CKX enzyme, this compound disrupts the normal metabolism of cytokinins, leading to an increase in their active levels . The downstream effects of this include enhanced cell division and growth, as well as potential changes in other processes regulated by cytokinins, such as leaf senescence and nutrient mobilization .

Pharmacokinetics

Given its role as a plant growth regulator, it is likely that it is absorbed and distributed throughout the plant tissues after application . Its impact on bioavailability would be subject to factors such as the method of application, the plant species, and environmental conditions .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the CKO/CKX enzyme, leading to increased levels of active cytokinins . At the cellular level, this can stimulate cell division and growth . In practical terms, this can result in effects such as stimulated growth of tobacco callus tissues, maintenance of chlorophyll content in detached wheat leaves, and induction of β-anthocyanin synthesis in amaranth cotyledons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, light conditions, soil pH, and moisture levels . Detailed studies on the influence of these factors on the action of this compound are currently lacking .

Biochemical Analysis

Biochemical Properties

6-Anilinopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in are still being explored.

Transport and Distribution

This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.

properties

IUPAC Name

N-phenyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZNSRQVTJYMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153105
Record name N-Purin-6-ylaniline
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210-66-8
Record name N-Phenyl-9H-purin-6-amine
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Record name N-Purin-6-ylaniline
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Record name 6-Anilinopurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-anilinopurine interesting for chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, particularly for creating more complex purine derivatives. Its structure allows for various chemical modifications. For instance, researchers have successfully achieved ortho-acylation of 6-anilinopurines using palladium catalysts and aldehydes or α-oxocarboxylic acids as acylating agents. [] This method provides a route to synthesize purine-appended 2′-aminoacetophenones and benzophenones. [] Additionally, rhodium(III)-catalyzed carbenoid C(sp2)–H functionalization allows for the introduction of alkyl groups to the ortho position using α-diazo esters. [] This method has proven effective for modifying both 6-anilinopurines and their corresponding nucleosides. []

Q2: What are the fluorescent properties of this compound?

A2: Studies show that this compound exhibits fluorescence, with the intensity being solvent-dependent. [] Notably, its fluorescence intensity is higher in 75% ethanol compared to other solvents tested. [] Interestingly, 6-substituted purines, including this compound, generally display stronger fluorescence intensities compared to their 2-substituted counterparts. [] This difference in fluorescence properties between 2- and 6-substituted purines highlights the influence of substituent position on the photochemical behavior of these compounds.

Q3: Can this compound be used to synthesize larger, heterocyclic systems?

A3: Yes, this compound serves as a scaffold for constructing purine-fused polycyclic systems. A copper-catalyzed intramolecular C(sp2)-H activation and amination reaction using PhI(OAc)2 as an oxidant in an AcOH/Ac2O solvent system effectively generates these fused purines. [] This approach holds promise for developing novel multiheterocyclic compounds with potential applications in various fields, particularly those requiring fluorescent properties. [, ]

Q4: Are there efficient synthetic routes for producing this compound?

A5: this compound can be synthesized by reacting 6-chloropurine with aniline under reflux conditions. [] This relatively straightforward approach provides a good starting point for further modifications and derivatizations of the this compound core structure.

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